N-Methyl-dl-leucine
Overview
Description
N-Methyl-DL-leucine is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of N-methylated polypeptides, including N-Methyl-DL-leucine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .
Molecular Structure Analysis
The empirical formula of N-Methyl-DL-leucine is C7H15NO2 . Its molecular weight is 145.2 .
Chemical Reactions Analysis
The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key process in the synthesis of N-Methyl-DL-leucine. The polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives significantly influence this process .
Physical And Chemical Properties Analysis
N-Methyl-DL-leucine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Biological Activity in Growth of Rats : N-Methyl derivative of leucine has shown only slight activity in supporting the growth of rats, as found in a study testing various synthetic derivatives of leucine (Rechcigl & Williams, 1961).
EPR Study of γ-Irradiated Compounds : N-Methyl-DL-Leucine has been studied using electron paramagnetic resonance spectroscopy to investigate its behavior when γ-irradiated, revealing specific radical formations (Sütçü & Osmanoğlu, 2017).
Asymmetric Methylation Research : The methylation of N-benzylidene-DL-phenylalanine methyl ester, including derivatives like N-Methyl-dl-leucine, has been studied in the presence of chiral lithium amides, highlighting the role of polymer effects on stereoselectivity (Yamashita et al., 1982).
Applications in Niemann-Pick Disease Type C : N-Acetyl-DL-Leucine, a derivative of N-Methyl-dl-leucine, has shown promise in improving ataxia symptoms in Niemann-Pick disease type C patients, with studies focusing on the effectiveness of its enantiomers (te Vruchte et al., 2019).
Stereochemical Assay of Leucine Enantiomers : Research on the stereochemical assay of leucine enantiomers, including N-Methyl-dl-leucine, has been conducted using gas chromatography-mass spectrometry, providing insights into pharmacokinetic studies (Hasegawa et al., 1999).
Role in Pathogenic Bacteria-Associated Infection : Studies on leucine aminopeptidase, a hydrolase involving leucine residues like N-Methyl-dl-leucine, have revealed its importance as a key virulence factor in various pathogens, offering new insights into the diagnosis and therapy of pathogenic infections (Zhang et al., 2021).
Induction of D-Aminoacylase : N-Methyl-D-Leucine has been identified as an inducer for D-aminoacylase, a significant discovery for enzyme production in certain bacterial strains (Sakai et al., 1989).
Impact on Uptake Transporters : The acetylation of L-leucine, a process related to N-Methyl-dl-leucine, affects its recognition by different uptake transporters, which significantly contributes to the therapeutic effects of N-acetyl-L-leucine in treating rare neurological disorders (Churchill et al., 2020).
Safety And Hazards
Future Directions
N-acetyl-l-leucine, a derivative of leucine, is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . This suggests potential future directions for the study and application of N-Methyl-DL-leucine and its derivatives.
properties
IUPAC Name |
4-methyl-2-(methylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODGRWDFZVTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321073 | |
Record name | 4-methyl-2-(methylamino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylleucine | |
CAS RN |
2566-33-8 | |
Record name | N-Methylleucine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-methyl-2-(methylamino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLLEUCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.